molecular formula C24H14N2Na2O6S2 B12373997 Bathophenanthroline disulfonic acid (sodium)

Bathophenanthroline disulfonic acid (sodium)

Cat. No.: B12373997
M. Wt: 536.5 g/mol
InChI Key: JZGVJEDMSGTYSM-UHFFFAOYSA-L
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Description

Bathophenanthroline disulfonic acid (sodium) is a chemical compound known for its ability to form complexes with metal ions. It is widely used as a colorimetric reagent for the detection of iron in various samples. The compound is also known by its systematic name, 4,7-diphenyl-1,10-phenanthroline disulfonic acid disodium salt hydrate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bathophenanthroline disulfonic acid (sodium) is synthesized through a multi-step process involving the sulfonation of 4,7-diphenyl-1,10-phenanthroline. The reaction typically involves the use of sulfuric acid as the sulfonating agent. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In industrial settings, the synthesis of bathophenanthroline disulfonic acid (sodium) follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Bathophenanthroline disulfonic acid (sodium) primarily undergoes complexation reactions with metal ions. It forms stable complexes with iron, palladium, and other transition metals .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are metal complexes, such as iron(II) complexes, which are often used in analytical chemistry for the detection and quantification of metal ions .

Mechanism of Action

The primary mechanism of action of bathophenanthroline disulfonic acid (sodium) involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, making them unavailable for biological transport or catalytic processes. This chelation mechanism is particularly useful in analytical chemistry for the detection and quantification of metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bathophenanthroline disulfonic acid (sodium) is unique due to its sulfonic acid groups, which enhance its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in aqueous analytical applications where other phenanthroline derivatives may not be as effective .

Properties

Molecular Formula

C24H14N2Na2O6S2

Molecular Weight

536.5 g/mol

IUPAC Name

disodium;2-[7-(2-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate

InChI

InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)21-7-3-1-5-17(21)15-11-13-25-23-19(15)9-10-20-16(12-14-26-24(20)23)18-6-2-4-8-22(18)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

JZGVJEDMSGTYSM-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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